REACTION_SMILES
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[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[Cl-:18].[Cl:9][c:10]1[cH:11][c:12]([C:16]#[N:17])[n:13][cH:14][cH:15]1.[F:3][C:4]([CH2:5][OH:6])([F:7])[F:8].[H-:1].[NH4+:19].[Na+:2]>>[F:3][C:4]([CH2:5][O:6][c:10]1[cH:11][c:12]([C:16]#[N:17])[n:13][cH:14][cH:15]1)([F:7])[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(Cl)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#Cc1cc(OCC(F)(F)F)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |